molecular formula C10H10N2O B189319 N-(1H-indol-6-yl)acetamide CAS No. 171896-30-3

N-(1H-indol-6-yl)acetamide

Cat. No.: B189319
CAS No.: 171896-30-3
M. Wt: 174.2 g/mol
InChI Key: SDAJHYBATPUVBD-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)acetamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a significant target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-indol-6-yl)acetamide typically involves the acylation of indole derivatives. One common method is the reaction of indole with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: N-(1H-indol-6-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products:

    Oxidation: Formation of indole-6-carboxylic acid.

    Reduction: Formation of N-(1H-indol-6-yl)ethylamine.

    Substitution: Formation of 6-bromo-N-(1H-indol-6-yl)acetamide.

Scientific Research Applications

N-(1H-indol-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other bioactive indole derivatives makes it a candidate for drug development.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)acetamide involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets are still under investigation, but its ability to interact with biological macromolecules is well-documented.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    N-(1H-indol-3-yl)acetamide: Another indole derivative with different substitution patterns.

    Indole-6-carboxylic acid: An oxidized form of N-(1H-indol-6-yl)acetamide.

Uniqueness: this compound is unique due to its specific substitution at the 6-position of the indole ring This substitution pattern influences its chemical reactivity and biological activity, distinguishing it from other indole derivatives

Properties

IUPAC Name

N-(1H-indol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJHYBATPUVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569750
Record name N-(1H-Indol-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171896-30-3
Record name N-(1H-Indol-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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